1-Ethyl-6-fluoro-7-(4-{[(2-iodophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-ETHYL-6-FLUORO-7-(4-{[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-6-FLUORO-7-(4-{[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an ethyl acetoacetate in the presence of a base.
Introduction of the fluorine atom: This step involves the selective fluorination of the quinoline ring, which can be done using reagents like Selectfluor.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Incorporation of the iodobenzoic acid derivative: This step involves the formation of an amide bond between the piperazine and the iodobenzoic acid derivative.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-6-FLUORO-7-(4-{[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline ring or other parts of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine and iodine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
1-ETHYL-6-FLUORO-7-(4-{[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying quinoline chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-ETHYL-6-FLUORO-7-(4-{[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinoline derivative with antibacterial properties.
Levofloxacin: A fluoroquinolone antibiotic similar in structure and function.
Moxifloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
1-ETHYL-6-FLUORO-7-(4-{[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to the presence of the iodobenzoic acid derivative and the carbothioyl group, which confer distinct chemical and biological properties compared to other quinoline derivatives. These features may enhance its binding affinity to certain targets or alter its pharmacokinetic profile.
Properties
Molecular Formula |
C24H22FIN4O4S |
---|---|
Molecular Weight |
608.4 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-[4-[(2-iodobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H22FIN4O4S/c1-2-28-13-16(23(33)34)21(31)15-11-17(25)20(12-19(15)28)29-7-9-30(10-8-29)24(35)27-22(32)14-5-3-4-6-18(14)26/h3-6,11-13H,2,7-10H2,1H3,(H,33,34)(H,27,32,35) |
InChI Key |
GNPGVGKZLYISTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=CC=C4I)F)C(=O)O |
Origin of Product |
United States |
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